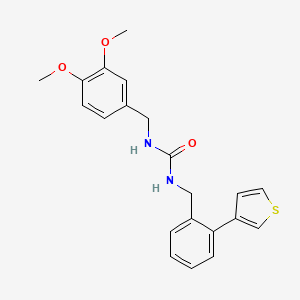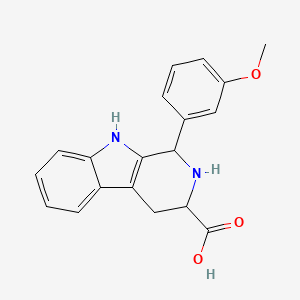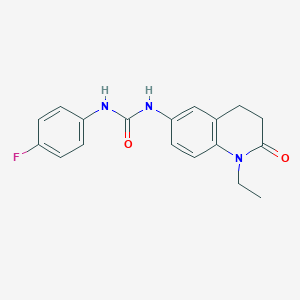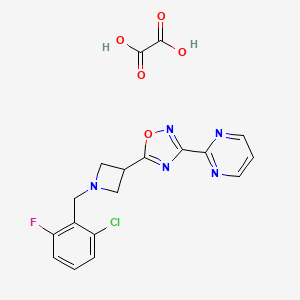
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide, also known as DMHPF, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide selectively inhibits the activity of the α7 nicotinic acetylcholine receptor by binding to a specific site on the receptor. This binding prevents the receptor from opening and allowing the influx of calcium ions, which are necessary for the receptor to function properly. The inhibition of this receptor has been shown to have a positive effect on cognitive function and has potential therapeutic applications for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly on cognitive function. In animal studies, this compound has been shown to improve memory and attention, and to enhance learning and cognitive flexibility. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.
実験室実験の利点と制限
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide has several advantages for use in lab experiments. It is highly selective for the α7 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor in experiments. This compound also has a long half-life, which allows for sustained inhibition of the receptor. However, this compound has limitations in terms of its solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide. One potential direction is to further investigate its therapeutic potential for various neurological disorders, particularly Alzheimer's disease and schizophrenia. Another potential direction is to investigate its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its use in experiments.
合成法
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide can be synthesized using a variety of methods, including the use of a palladium-catalyzed coupling reaction between a pyrrolidine derivative and an alkenyl halide. Other methods include the use of a Suzuki-Miyaura coupling reaction and a Stille coupling reaction. These methods have been optimized to produce high yields of this compound with minimal impurities.
科学的研究の応用
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. This inhibition has been shown to have potential therapeutic applications for various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-(4,4-dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-12-11(7-8-21-12)15(20)17-13-9-18(14(19)6-2)10-16(13,3)4/h6-8,13H,2,5,9-10H2,1,3-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVALFWMTNKRNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC2CN(CC2(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(pyridin-3-ylmethyl)amino][1]benzofuro[3,2-d]pyrimidine-2-carboxylate](/img/structure/B2830116.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2830117.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2830120.png)


![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2830127.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2830130.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2830132.png)
![5-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2830133.png)
![Ethyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2830134.png)
![N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2830136.png)
![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)